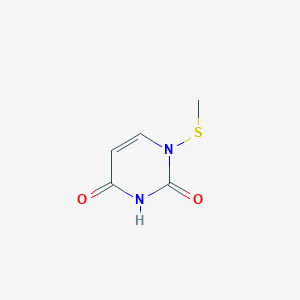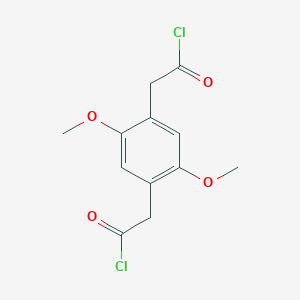
2,2'-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride: is an organic compound with the molecular formula C12H12Cl2O4 It is a derivative of 2,5-dimethoxybenzene, where two acetyl chloride groups are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride typically involves the reaction of 2,5-dimethoxybenzene with acetyl chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
[ \text{2,5-Dimethoxybenzene} + 2 \text{Acetyl chloride} \rightarrow 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride ]
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride groups can be substituted by nucleophiles such as amines or alcohols to form amides or esters.
Hydrolysis: In the presence of water, the acetyl chloride groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The methoxy groups can be oxidized to form quinones, while reduction reactions can lead to the formation of corresponding alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), base (e.g., pyridine), solvent (e.g., dichloromethane).
Hydrolysis: Water, acid or base catalyst.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products:
Substitution: Amides, esters.
Hydrolysis: Carboxylic acids.
Oxidation: Quinones.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of polymers, dyes, and pharmaceuticals.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through acylation reactions. This modification can help in studying the structure and function of these biomolecules.
Industry: In the industrial sector, 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride can be used in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical and biological applications to modify and functionalize different substrates.
Vergleich Mit ähnlichen Verbindungen
2,2’-(1,4-Phenylene)diacetyl chloride: Similar structure but lacks the methoxy groups.
2,2’-(2,5-Dihydroxy-1,4-phenylene)diacetyl chloride: Contains hydroxyl groups instead of methoxy groups.
2,2’-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Contains boronate ester groups instead of acetyl chloride groups.
Uniqueness: The presence of methoxy groups in 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This reactivity can be advantageous in specific synthetic applications, such as the preparation of complex organic molecules and advanced materials.
Eigenschaften
CAS-Nummer |
51053-93-1 |
|---|---|
Molekularformel |
C12H12Cl2O4 |
Molekulargewicht |
291.12 g/mol |
IUPAC-Name |
2-[4-(2-chloro-2-oxoethyl)-2,5-dimethoxyphenyl]acetyl chloride |
InChI |
InChI=1S/C12H12Cl2O4/c1-17-9-3-8(6-12(14)16)10(18-2)4-7(9)5-11(13)15/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
RYGBZTOVWNHBGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CC(=O)Cl)OC)CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)

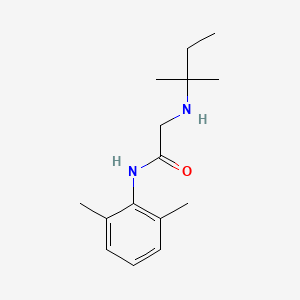



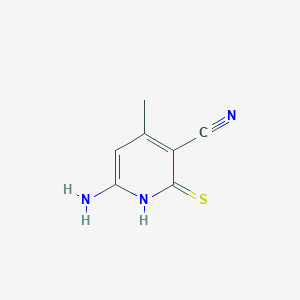


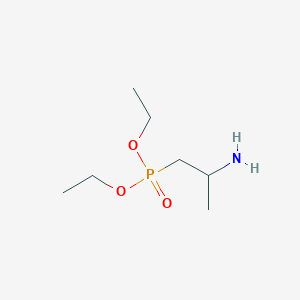
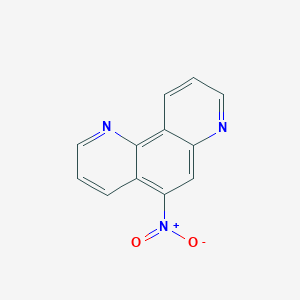
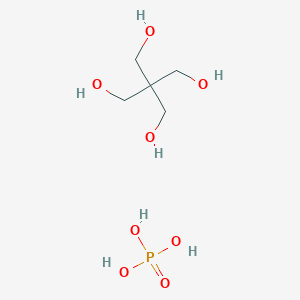
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)
